1-(2,4-dimethylphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Description
1-(2,4-Dimethylphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a substituted thiourea derivative characterized by a 2,4-dimethylphenyl group at the N1 position and a 5-methoxy-2-methylindole moiety at the N3 position (via a 2-carbon ethyl linker). Thioureas are renowned for their diverse biological activities, including antiviral, antibacterial, and enzyme inhibitory properties . This compound’s structural complexity arises from the indole ring’s substitution pattern, which includes electron-donating methoxy and methyl groups at positions 5 and 2, respectively. While direct crystallographic data for this compound is unavailable, analogous thiourea derivatives exhibit planar conformations stabilized by intramolecular hydrogen bonds and π-conjugation, as seen in 1-(4-acetylphenyl)-3-butyrylthiourea .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-13-5-7-19(14(2)11-13)24-21(26)22-10-9-17-15(3)23-20-8-6-16(25-4)12-18(17)20/h5-8,11-12,23H,9-10H2,1-4H3,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLAZERLUBUUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCC2=C(NC3=C2C=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethylphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article synthesizes current research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiourea moiety linked to a dimethylphenyl group and an indole derivative, which may contribute to its biological activities.
1. Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The compound has demonstrated cytotoxic effects against several types of cancer cells, with IC50 values ranging from 5 to 20 µM. The mechanism of action is believed to involve the induction of apoptosis through modulation of key signaling pathways associated with cancer cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 (Lung Cancer) | 10 | Induction of apoptosis via Nur77 modulation |
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell cycle progression |
| HepG2 (Liver Cancer) | 12 | Activation of pro-apoptotic factors |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiourea derivatives have shown effectiveness against various bacterial strains. The specific compound is reported to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
3. Antioxidant Activity
Antioxidant assays reveal that the compound exhibits strong free radical scavenging activity. This property is crucial in preventing oxidative stress-related damage in cells, which is often implicated in various diseases, including cancer.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 52 |
Case Studies and Research Findings
Several studies have investigated the biological activity of thiourea derivatives similar to the compound :
- A study published in Medicinal Chemistry Research highlighted the anticancer potential of thiourea derivatives, noting that structural modifications significantly influence their efficacy against cancer cell lines .
- Research conducted on a series of indole-linked thioureas demonstrated promising results against human glioblastoma cells, emphasizing the importance of substituents on the phenyl ring for enhancing anticancer activity .
- A recent review discussed various biological applications of thiourea derivatives, noting their ability to inhibit cancer cell growth and reverse treatment resistance in certain types of cancer .
Molecular Docking Studies
In silico studies have employed molecular docking techniques to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound binds effectively to proteins involved in cancer progression and survival pathways, further supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in enhances polarity and may improve solubility compared to the target compound’s 2,4-dimethylphenyl group.
- Indole Substitutions : The 5-methoxy group in the target compound and could enhance hydrogen-bonding interactions with biological targets, whereas the 5-fluoro substitution in may increase metabolic stability .
Antiviral Activity
- HIV-1 Reverse Transcriptase (RT) Inhibition: The analog 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea (EC50 = 5.45 µg/mL) demonstrated moderate anti-HIV-1 activity via hydrogen bonding with Lys101 and π-π interactions with Trp229 and Tyr181 in RT .
Antibacterial Activity
- Thioureas with azetidinone cores, such as 1-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)thiourea, exhibited potent activity against S. aureus (MIC = 62.5 µg/mL) and E. coli (MIC = 62.5 µg/mL), attributed to nitro and halogen substituents enhancing membrane penetration . The absence of such groups in the target compound suggests its antibacterial profile may differ.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Hirshfeld surface analysis of adamantyl phenylthioureas (e.g., 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea) revealed that N–H···O and C–H···S interactions dominate crystal packing, with hydrogen bonds contributing 15–20% to total intermolecular contacts . The target compound’s methoxy group may similarly participate in such interactions.
- Planarity and Conjugation : Analogous thioureas like 1-(4-acetylphenyl)-3-butyrylthiourea adopt planar conformations due to π-conjugation between the thiourea core and aromatic substituents, a feature likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
